Ethyl 2-azaspiro[4.4]nonane-3-carboxylate
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Overview
Description
Ethyl 2-azaspiro[44]nonane-3-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate typically involves the cycloaddition of ethylidenecyclopentane derivatives with N-benzyl azomethine ylide generated in situ. This reaction is carried out in the presence of lithium fluoride in acetonitrile at 60°C . The reaction proceeds efficiently with high diastereoselectivity and yields the desired spirocyclic product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate: Contains a sulfur atom in the spirocyclic structure.
2-Benzylazaspiro[4.4]nonane: Features a benzyl group attached to the nitrogen atom.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains an additional nitrogen atom in the spirocyclic framework.
Uniqueness
Ethyl 2-azaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-azaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(8-12-9)5-3-4-6-11/h9,12H,2-8H2,1H3 |
InChI Key |
JMBUPZZYOPLZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCCC2)CN1 |
Origin of Product |
United States |
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